Superior Hemodynamic Stability and Faster Intubation vs. Tetracaine in Awake Endotracheal Intubation
In a prospective, randomized, assessor-blinded trial (n=60), oral dyclonine hydrochloride mucilage (Group N-AIC) was directly compared to the standard of care using oropharyngeal tetracaine spray (Group S-AIC) for topical anesthesia during awake endotracheal intubation [1]. Dyclonine resulted in significantly less elevation of mean arterial pressure (MAP) during the procedure, indicating superior hemodynamic stability. Total intubation time was significantly shorter with dyclonine (18.4 ± 2.86 seconds) than with tetracaine (22.3 ± 6.47 seconds). The incidence of post-extubation sore throat was also markedly lower in the dyclonine group (6.7%) compared to the tetracaine group (43.3%).
| Evidence Dimension | Total Intubation Time (seconds) and Post-Extubation Sore Throat Incidence (%) |
|---|---|
| Target Compound Data | 18.4 ± 2.86 seconds; 6.7% incidence |
| Comparator Or Baseline | Tetracaine spray: 22.3 ± 6.47 seconds; 43.3% incidence |
| Quantified Difference | Intubation time: 3.9 seconds faster (P < 0.05); Sore throat incidence: 36.6 percentage points lower |
| Conditions | Awake endotracheal intubation; prospective, randomized, assessor-blinded controlled trial |
Why This Matters
Demonstrates that dyclonine can provide faster, safer, and more tolerable airway management compared to the standard tetracaine protocol, directly impacting procedure efficiency and patient outcomes.
- [1] Improving mucosal anesthesia for awake endotracheal intubation with a novel method: a prospective, assessor-blinded, randomized controlled trial. (2019). BMC Anesthesiology. View Source
